6-O-Methylpapyracon C
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Overview
Description
6-O-Methylpapyracon C is a minor metabolite isolated from the culture fluids of the ascomycete Lachnum papyraceum. This compound is structurally related to mycorrhizin A, a known nematicidal and antibiotic compound. This compound has been studied for its nematicidal, antibiotic, and cytotoxic activities, although these activities are generally weaker compared to mycorrhizin A .
Preparation Methods
The preparation of 6-O-Methylpapyracon C involves the extraction from the culture fluids of Lachnum papyraceum. The synthetic routes and reaction conditions for this compound have not been extensively documented in the literature. it is known that the compound is isolated along with other minor metabolites such as papyracon D, this compound, lachnumfuran A, and lachnumlactone A .
Chemical Reactions Analysis
6-O-Methylpapyracon C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the specific reactions and products of this compound is limited in the available literature .
Scientific Research Applications
6-O-Methylpapyracon C has been studied for its nematicidal, antibiotic, and cytotoxic activities. It has shown potential in the biological control of nematodes and as an antimicrobial agent. The compound’s activities are generally weaker compared to mycorrhizin A, but it still holds promise for further research and development in these areas .
Mechanism of Action
The mechanism of action of 6-O-Methylpapyracon C involves its interaction with molecular targets and pathways related to its nematicidal, antibiotic, and cytotoxic activities. The specific molecular targets and pathways have not been extensively studied, but it is believed that the compound exerts its effects through similar mechanisms as mycorrhizin A, which includes disrupting cellular processes in nematodes and bacteria .
Comparison with Similar Compounds
6-O-Methylpapyracon C is structurally related to several other minor metabolites isolated from Lachnum papyraceum, including papyracon D, this compound, lachnumfuran A, and lachnumlactone A. These compounds share similar structural features and biological activities, but each has unique properties that make them distinct. For example, papyracon D possesses higher antibiotic activities, while lachnumlactone A is more nematicidal and cytotoxic .
Properties
Molecular Formula |
C15H22O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(1aR,3aS,5E,7S,7aS)-7-hydroxy-5-[(2S)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c][1]benzofuran-4-one |
InChI |
InChI=1S/C15H22O5/c1-8(16)5-9-6-11(17)14-7-10(14)13(2,3)20-15(14,19-4)12(9)18/h5,8,10-11,16-17H,6-7H2,1-4H3/b9-5+/t8-,10-,11-,14-,15+/m0/s1 |
InChI Key |
HRGQUZFZALCQPL-UGBLBMCTSA-N |
Isomeric SMILES |
C[C@@H](/C=C/1\C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)OC)(C)C)O)O |
Canonical SMILES |
CC(C=C1CC(C23CC2C(OC3(C1=O)OC)(C)C)O)O |
Synonyms |
6-O-methylpapyracon B 6-O-methylpapyracon C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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